molecular formula C24H17ClF4N2S B2641097 3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 685109-30-2

3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No. B2641097
CAS RN: 685109-30-2
M. Wt: 476.92
InChI Key: HZJWFRQPESZEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C24H17ClF4N2S and its molecular weight is 476.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Elucidation

The compound, due to its structural similarity with tetrahydroisoquinoline derivatives, may be involved in metabolic studies similar to those of Almorexant. Almorexant, a tetrahydroisoquinoline derivative, is known for its sleep-promoting properties and undergoes extensive metabolism in humans, with fecal excretion being the predominant route of elimination. Studies elucidate its metabolic pathways, identifying four primary metabolites and several subsequent products formed by permutations of primary metabolic reactions followed by conjugation (Dingemanse et al., 2013).

Tumor Proliferation Imaging

Compounds structurally similar to the subject chemical may be used in PET imaging for evaluating tumor proliferation. For instance, 18F-ISO-1, a cellular proliferative marker with structural resemblances to isoquinoline derivatives, demonstrates this application. It shows significant correlations with tumor markers like Ki-67, indicating its potential in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).

Chemical Constituent Characterization in Herbal Preparations

In the field of traditional medicine, the compound might be related to studies that characterize the chemical constituents of herbal preparations. For example, K-601, an herbal formulation, underwent thorough chemical analysis, identifying major prototype compounds and their pharmacokinetics. Studies like these often reveal significant pharmacokinetic differences across populations and contribute to understanding the complex interactions in herbal formulations (Alolga et al., 2015).

Environmental Health and Exposure Studies

Given the structural components involving chloro and fluoro substituents, the chemical could be part of studies focusing on environmental health, particularly regarding the exposure and effects of chlorofluorocarbons and related compounds. Investigations into the toxicity, distribution, and effects of these compounds on human health are crucial, as evidenced by the epidemic of liver disease linked to hydrochlorofluorocarbons (Hoet et al., 1997).

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF4N2S/c25-20-9-4-10-21(26)19(20)13-32-23-18(12-30)16-7-1-2-8-17(16)22(31-23)14-5-3-6-15(11-14)24(27,28)29/h3-6,9-11H,1-2,7-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJWFRQPESZEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC(=CC=C3)C(F)(F)F)SCC4=C(C=CC=C4Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.